molecular formula C12H18O3 B14633845 Cyclododecane-1,5,9-trione CAS No. 57147-55-4

Cyclododecane-1,5,9-trione

Cat. No.: B14633845
CAS No.: 57147-55-4
M. Wt: 210.27 g/mol
InChI Key: LPIYDQORFFTRDE-UHFFFAOYSA-N
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Description

Cyclododecane-1,5,9-trione is a cyclic ketone with a twelve-membered ring structure It is a derivative of cyclododecane, where three carbonyl groups are positioned at the 1, 5, and 9 positions of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododecane-1,5,9-trione can be synthesized through the oxidation of cyclododecane-1,5,9-triol. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like acetone or dichloromethane, and the temperature is maintained at around 0-25°C to ensure the selective formation of the trione.

Industrial Production Methods

Industrial production of this compound involves the large-scale oxidation of cyclododecane-1,5,9-triol using environmentally friendly oxidizing agents. The process is optimized to achieve high yields and purity of the final product. The reaction is typically conducted in a continuous flow reactor to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclododecane-1,5,9-trione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dodecanedioic acid.

    Reduction: Reduction of the trione can yield cyclododecane-1,5,9-triol.

    Substitution: The carbonyl groups can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, dichloromethane, ethanol.

Major Products Formed

    Oxidation: Dodecanedioic acid.

    Reduction: Cyclododecane-1,5,9-triol.

    Substitution: Tertiary alcohols.

Scientific Research Applications

Cyclododecane-1,5,9-trione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems as a structural analog of natural cyclic ketones.

    Medicine: Explored for its potential use in drug development due to its unique ring structure and reactivity.

    Industry: Utilized in the production of high-performance polymers and materials.

Mechanism of Action

The mechanism of action of cyclododecane-1,5,9-trione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecane: A twelve-membered ring hydrocarbon with no carbonyl groups.

    Cyclododecatriene: A twelve-membered ring with three double bonds.

    Cyclododecanone: A twelve-membered ring with a single carbonyl group.

Uniqueness

Cyclododecane-1,5,9-trione is unique due to the presence of three carbonyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

57147-55-4

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

cyclododecane-1,5,9-trione

InChI

InChI=1S/C12H18O3/c13-10-4-1-5-11(14)7-3-9-12(15)8-2-6-10/h1-9H2

InChI Key

LPIYDQORFFTRDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCCC(=O)CCCC(=O)C1

Origin of Product

United States

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